molecular formula C7H9BrN2O B8273893 2-Amino-4-(aminomethyl)-6-bromophenol CAS No. 841236-11-1

2-Amino-4-(aminomethyl)-6-bromophenol

Cat. No.: B8273893
CAS No.: 841236-11-1
M. Wt: 217.06 g/mol
InChI Key: XDGVFOYJQBTRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(aminomethyl)-6-bromophenol (hypothetical structure based on nomenclature) is a substituted phenol derivative characterized by an amino group at position 2, an aminomethyl (-CH₂NH₂) substituent at position 4, and a bromine atom at position 5. Phenolic compounds with amino and halogen substituents are often studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and ability to form hydrogen bonds . The aminomethyl group may enhance solubility in polar solvents compared to alkyl or aryl substituents, while the bromine atom contributes to electronic effects, influencing reactivity in cross-coupling reactions .

Properties

CAS No.

841236-11-1

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-amino-4-(aminomethyl)-6-bromophenol

InChI

InChI=1S/C7H9BrN2O/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,11H,3,9-10H2

InChI Key

XDGVFOYJQBTRNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The aminomethyl group in the target compound introduces additional hydrogen-bonding capacity compared to methyl (202.05 g/mol, ) or methoxy groups (366.21 g/mol, ). This may enhance solubility and interaction with biological targets . Bromine Position: Bromine at position 6 (target compound) vs. 4 (thiazole derivatives, ) alters electronic effects.

Synthetic Accessibility: Methyl and methoxy-substituted phenols (e.g., ) are synthesized via multicomponent reactions under mild conditions, while thiazoles () require specialized catalysts (e.g., DBU) . The aminomethyl group in the target compound may necessitate protective-group strategies to prevent side reactions during synthesis.

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